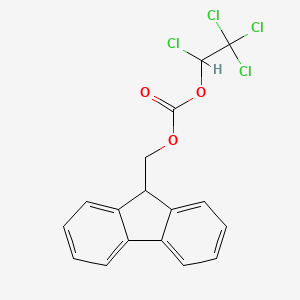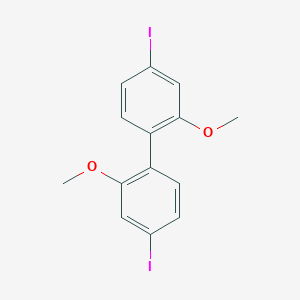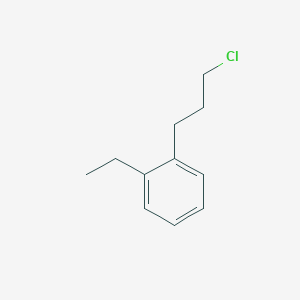![molecular formula C32H22O6S2 B14065425 3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a binaphthalene core substituted with diphenyl groups and disulfonic acid functionalities, making it a valuable molecule in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol, which is then subjected to sulfonation reactions to introduce the disulfonic acid groups. Catalysts such as palladium or nickel are often used in these reactions to facilitate the formation of the binaphthalene core .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods ensure high yields and purity, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the disulfonic acid groups to sulfonic acid or sulfide groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, which can be further utilized in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid exerts its effects involves its ability to interact with various molecular targets. The disulfonic acid groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s biological and chemical properties .
Comparación Con Compuestos Similares
- 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-methoxyphenyl)-[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-chlorophenyl)-[1,1’-binaphthalene]-2,2’-diol
Comparison: Compared to its analogs, 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid is unique due to the presence of disulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with biological molecules. This makes it particularly valuable in applications requiring high solubility and strong binding affinity .
Propiedades
Fórmula molecular |
C32H22O6S2 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
3-phenyl-1-(3-phenyl-2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C32H22O6S2/c33-39(34,35)31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)40(36,37)38)22-13-5-2-6-14-22/h1-20H,(H,33,34,35)(H,36,37,38) |
Clave InChI |
CXCRICQQYHLRKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2S(=O)(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)







